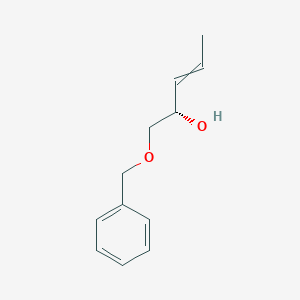
(2S)-1-(Benzyloxy)pent-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(Benzyloxy)pent-3-en-2-ol is an organic compound that belongs to the class of secondary alcohols. It features a benzyl group attached to an oxygen atom, which is further connected to a pent-3-en-2-ol backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Benzyloxy)pent-3-en-2-ol can be achieved through several methods:
Benzylation of Pent-3-en-2-ol: This method involves the reaction of pent-3-en-2-ol with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Reduction of (2S)-1-(Benzyloxy)pent-3-en-2-one: Another approach is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale benzylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(Benzyloxy)pent-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like LiAlH4.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: CrO3, PCC, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products Formed
Oxidation: (2S)-1-(Benzyloxy)pent-3-en-2-one
Reduction: (2S)-1-(Benzyloxy)pentane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-1-(Benzyloxy)pent-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (2S)-1-(Benzyloxy)pent-3-en-2-ol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(Benzyloxy)butan-2-ol: Similar structure with a shorter carbon chain.
(2S)-1-(Benzyloxy)hex-3-en-2-ol: Similar structure with a longer carbon chain.
(2S)-1-(Benzyloxy)pent-3-en-1-ol: Similar structure with the hydroxyl group at a different position.
Uniqueness
(2S)-1-(Benzyloxy)pent-3-en-2-ol is unique due to its specific carbon chain length and the position of the hydroxyl group, which can influence its reactivity and interaction with other molecules. The presence of the benzyl group also imparts distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
183623-25-8 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(2S)-1-phenylmethoxypent-3-en-2-ol |
InChI |
InChI=1S/C12H16O2/c1-2-6-12(13)10-14-9-11-7-4-3-5-8-11/h2-8,12-13H,9-10H2,1H3/t12-/m0/s1 |
InChI Key |
VGJQTCINOXITIK-LBPRGKRZSA-N |
Isomeric SMILES |
CC=C[C@@H](COCC1=CC=CC=C1)O |
Canonical SMILES |
CC=CC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















